N2,N2-Diethyl-9H-purine-2,6-diamine
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Overview
Description
N2,N2-Diethyl-9H-purine-2,6-diamine is a chemical compound with the molecular formula C9H14N6 and a molecular weight of 206.25 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-Diethyl-9H-purine-2,6-diamine typically involves the alkylation of 9H-purine-2,6-diamine with diethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the alkylation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N2,N2-Diethyl-9H-purine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the diethylamine groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N2,N2-Diethyl-9H-purine-2,6-dione, while substitution reactions can produce various substituted purine derivatives .
Scientific Research Applications
N2,N2-Diethyl-9H-purine-2,6-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of N2,N2-Diethyl-9H-purine-2,6-diamine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis. By inhibiting DHFR, the compound can disrupt the synthesis of nucleotides, leading to the inhibition of cell proliferation. This mechanism is particularly relevant in its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
9H-Purine-2,6-diamine: A closely related compound with similar chemical properties.
2,6-Diaminopurine: Another purine derivative with comparable biological activities.
1H-Purine-2,6-diamine, N6-(1R,2S,4S)-bicyclo(2.2.1)hept-2-yl-N2-phenyl: A compound with a different substitution pattern but similar core structure .
Uniqueness
N2,N2-Diethyl-9H-purine-2,6-diamine is unique due to its specific diethylamine substitution, which imparts distinct chemical and biological properties. This substitution enhances its lipophilicity and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H14N6 |
---|---|
Molecular Weight |
206.25 g/mol |
IUPAC Name |
2-N,2-N-diethyl-7H-purine-2,6-diamine |
InChI |
InChI=1S/C9H14N6/c1-3-15(4-2)9-13-7(10)6-8(14-9)12-5-11-6/h5H,3-4H2,1-2H3,(H3,10,11,12,13,14) |
InChI Key |
DKCQTGRLZTUGMM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=C2C(=N1)N=CN2)N |
Origin of Product |
United States |
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